alpha-Naphthoflavone

Übersicht

Beschreibung

Vorbereitungsmethoden

Alpha-Naphthoflavon kann aus 2-Naphthol und Zimtaldehyd synthetisiert werden . Die Reaktion beinhaltet die Kondensation dieser beiden Verbindungen unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden. Die industriellen Produktionsverfahren für Alpha-Naphthoflavon sind nicht umfassend dokumentiert, aber der Syntheseweg beinhaltet typischerweise Standardverfahren der organischen Synthese.

Analyse Chemischer Reaktionen

Alpha-Naphthoflavon unterliegt mehreren Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch verschiedene Oxidationsmittel katalysiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Alpha-Naphthoflavon kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Alpha-Naphthoflavon hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit der Chemie und Synthese von Flavonoiden befassen.

Industrie: Es wird bei der Entwicklung neuer chemischer Einheiten und als Referenzverbindung in verschiedenen analytischen Techniken verwendet.

Wirkmechanismus

Alpha-Naphthoflavon entfaltet seine Wirkung in erster Linie durch Hemmung der Aktivität des Enzyms Aromatase, das für die Umwandlung von Testosteron in Östrogen verantwortlich ist . Es wirkt auch als Antagonist des Aryl-Kohlenwasserstoff-Rezeptors (AhR) und bildet einen inaktiven Komplex mit dem Rezeptor . Darüber hinaus hemmt Alpha-Naphthoflavon Cytochrom-P450-Enzyme, insbesondere CYP1A2, indem es an das Enzym bindet und dessen Aktivität verhindert .

Wirkmechanismus

Alpha-naphthoflavone exerts its effects primarily by inhibiting the activity of the enzyme aromatase, which is responsible for converting testosterone to estrogen . It also acts as an antagonist of the aryl hydrocarbon receptor (AhR), forming an inactive complex with the receptor . Additionally, this compound inhibits cytochrome P450 enzymes, particularly CYP1A2, by binding to the enzyme and preventing its activity .

Vergleich Mit ähnlichen Verbindungen

Alpha-Naphthoflavon ähnelt anderen Flavon-Derivaten, wie Beta-Naphthoflavon und 5,6-Benzoflavon . Es ist einzigartig in seiner starken Hemmung der Aromatase und seiner doppelten Rolle als AhR-Antagonist und Cytochrom-P450-Inhibitor. Weitere ähnliche Verbindungen sind:

Biologische Aktivität

Alpha-naphthoflavone (αNF) is a synthetic flavonoid recognized for its biological activities, particularly its role as a modulator of the aryl hydrocarbon receptor (AhR). This compound has garnered attention in pharmacology and toxicology due to its effects on various cellular processes, including apoptosis, oxidative stress, and enzyme inhibition.

1. Apoptosis Induction:

Research has demonstrated that αNF induces apoptosis in various cell types through multiple pathways. A study focusing on HT22 mouse hippocampal neuronal cells found that αNF activates caspases (specifically caspase-12 and -3) and increases the expression of endoplasmic reticulum (ER) stress-associated proteins like C/EBP homologous protein (CHOP). The inhibition of ER stress via salubrinal or CHOP siRNA transfection significantly reduced αNF-induced cell death, indicating that ER stress is a critical mediator in αNF's apoptotic effects .

2. Reactive Oxygen Species (ROS) Generation:

αNF has been shown to induce the accumulation of ROS, which contributes to its cytotoxic effects. The antioxidant N-acetylcysteine was able to mitigate the phosphorylation of MAPKs and CHOP expression induced by αNF, suggesting that ROS play a pivotal role in its mechanism of action .

3. MAPK Pathway Activation:

The compound activates mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK. Inhibition of these kinases resulted in decreased CHOP expression and cell death, further supporting the involvement of MAPK signaling in αNF's biological activity .

4. Cytochrome P450 Inhibition:

αNF is recognized as a competitive inhibitor of cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1. This inhibition can affect the metabolism of various drugs and procarcinogens, making αNF relevant in studies concerning drug interactions and cancer prevention strategies .

Table 1: Summary of Biological Activities of this compound

Pharmacological Implications

The biological activities of αNF suggest potential therapeutic applications:

- Cancer Therapy: Due to its ability to induce apoptosis and inhibit cytochrome P450 enzymes involved in drug metabolism, αNF may serve as an adjunct in cancer therapies by enhancing the efficacy of chemotherapeutic agents while reducing their side effects.

- Antimicrobial Agent: Recent studies have explored αNF derivatives as potential inhibitors against bacterial strains such as Enterococcus faecalis, indicating a possible role in developing new antimicrobial therapies .

Eigenschaften

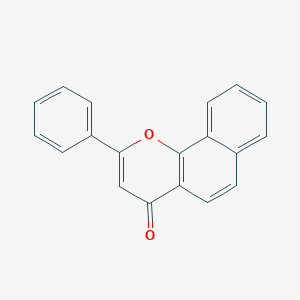

IUPAC Name |

2-phenylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMMPHCGEFXGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040650 | |

| Record name | alpha-Naphthoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Naphthoflavone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

604-59-1 | |

| Record name | α-Naphthoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Naphthoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,8-Benzoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Naphthoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzo[h]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-BENZOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML65D8PY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.